Cas no 14379-80-7 (2-aminoacetohydrazide)
2-aminoacetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- Glycine, hydrazide
- Aminoacetic acid hydrazide
- 2-aminoacetohydrazide
- AKOS002391981
- HAZOZRAPGZDOEM-UHFFFAOYSA-N
- EN300-191102
- CHEMBL241347
- NSC 516397
- FU2BH9M053
- 14379-80-7
- NAcN2
- 2-Aminoacetohydrazide #
- NSC-516397
- Aminoacethydrazide
- UNII-FU2BH9M053
- Aminoacetic acid, hydrazide
- DTXSID70162548
- Glycine hydrazide
- NSC516397
-
- Inchi: 1S/C2H7N3O/c3-1-2(6)5-4/h1,3-4H2,(H,5,6)
- InChI Key: HAZOZRAPGZDOEM-UHFFFAOYSA-N
- SMILES: NCC(NN)=O
Computed Properties
- Exact Mass: 89.05901
- Monoisotopic Mass: 89.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 52.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- PSA: 81.14
2-aminoacetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-191102-0.05g |
2-aminoacetohydrazide |
14379-80-7 | 0.05g |
$162.0 | 2023-09-17 | ||
| Enamine | EN300-191102-0.1g |
2-aminoacetohydrazide |
14379-80-7 | 0.1g |
$241.0 | 2023-09-17 | ||
| Enamine | EN300-191102-0.25g |
2-aminoacetohydrazide |
14379-80-7 | 0.25g |
$347.0 | 2023-09-17 | ||
| Enamine | EN300-191102-0.5g |
2-aminoacetohydrazide |
14379-80-7 | 0.5g |
$546.0 | 2023-09-17 | ||
| Enamine | EN300-191102-1.0g |
2-aminoacetohydrazide |
14379-80-7 | 1g |
$699.0 | 2023-06-01 | ||
| Enamine | EN300-191102-2.5g |
2-aminoacetohydrazide |
14379-80-7 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-191102-5.0g |
2-aminoacetohydrazide |
14379-80-7 | 5g |
$2028.0 | 2023-06-01 | ||
| Enamine | EN300-191102-10.0g |
2-aminoacetohydrazide |
14379-80-7 | 10g |
$3007.0 | 2023-06-01 | ||
| Enamine | EN300-191102-1g |
2-aminoacetohydrazide |
14379-80-7 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-191102-5g |
2-aminoacetohydrazide |
14379-80-7 | 5g |
$2028.0 | 2023-09-17 |
2-aminoacetohydrazide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-aminoacetohydrazide
Exploring the Versatile Applications and Properties of 2-Aminoacetohydrazide (CAS No. 14379-80-7)
2-Aminoacetohydrazide (CAS No. 14379-80-7) is a specialized organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and material science. Known for its unique molecular structure, this compound has garnered significant attention in recent years due to its potential in drug discovery and sustainable chemistry. Researchers and industry professionals frequently search for terms like "2-aminoacetohydrazide uses", "CAS 14379-80-7 properties", and "synthesis of 2-aminoacetohydrazide", highlighting its growing relevance.
The chemical structure of 2-aminoacetohydrazide features both amino and hydrazide functional groups, making it a versatile intermediate in organic synthesis. This bifunctional nature allows it to participate in various condensation and cyclization reactions, which are crucial for creating heterocyclic compounds. Recent studies have explored its role in developing novel antimicrobial agents and corrosion inhibitors, addressing current global challenges in healthcare and industrial maintenance.
In pharmaceutical research, 2-aminoacetohydrazide derivatives have shown promise as potential enzyme inhibitors and anti-inflammatory compounds. The rise of antibiotic resistance has increased interest in alternative therapeutic agents, placing compounds like 2-aminoacetohydrazide at the forefront of medicinal chemistry investigations. Scientists are particularly interested in its structure-activity relationships and how modifications can enhance biological efficacy.
The agrochemical sector has also benefited from 2-aminoacetohydrazide applications. As the demand for eco-friendly pesticides grows, researchers are examining its derivatives as potential plant growth regulators and pest control agents. This aligns with current trends in sustainable agriculture and the reduction of environmental impact from traditional agrochemicals.
From a material science perspective, 2-aminoacetohydrazide serves as a valuable building block for coordination polymers and metal-organic frameworks (MOFs). These advanced materials have applications in gas storage, catalysis, and sensing technologies. The compound's ability to form stable complexes with various metal ions makes it particularly useful in developing functional materials for clean energy applications.
The synthesis and characterization of 2-aminoacetohydrazide continue to be active areas of research. Modern analytical techniques such as NMR spectroscopy and mass spectrometry have enabled more precise studies of its properties and reactivity. Recent publications have focused on optimizing its production methods to improve yield and purity, addressing common search queries like "how to synthesize 2-aminoacetohydrazide" and "purification methods for CAS 14379-80-7".
Quality control and safety considerations are paramount when working with 2-aminoacetohydrazide. Proper handling procedures and storage conditions are essential to maintain its stability and prevent degradation. Analytical certificates typically include specifications for appearance, melting point, solubility, and purity levels, which are critical for research and industrial applications.
The commercial availability of 2-aminoacetohydrazide has expanded in recent years, with suppliers offering various quantities to meet research and production needs. Pricing trends and global market demand for this compound reflect its increasing importance across multiple industries. Companies specializing in fine chemicals and custom synthesis often list it in their catalogs, catering to the growing interest from academic and industrial researchers.
Future research directions for 2-aminoacetohydrazide may explore its potential in green chemistry applications and biodegradable materials. As sustainability becomes a key driver in chemical innovation, compounds with versatile functionality like 2-aminoacetohydrazide are likely to play increasingly important roles. The development of more efficient synthetic routes and novel derivatives will continue to expand its applications.
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In conclusion, 2-aminoacetohydrazide (CAS No. 14379-80-7) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and growing commercial availability make it an important subject for ongoing research and development. As new applications emerge and synthesis methods improve, this compound is poised to make significant contributions to advancements in medicine, agriculture, and materials science.
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